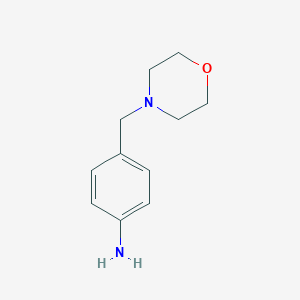

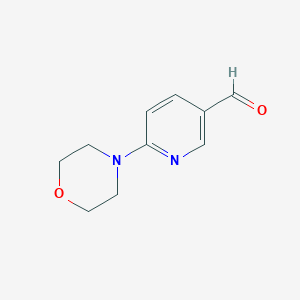

6-(Bromomethyl)-4-chloroquinazoline

Descripción general

Descripción

6-(Bromomethyl)-4-chloroquinazoline is a compound of interest in the field of medicinal chemistry, particularly due to its potential as an intermediate in the synthesis of various biologically active molecules. The compound is related to quinazoline derivatives, which have been extensively studied for their diverse pharmacological activities, including their role as tyrosine kinase inhibitors . Quinazolines have also been evaluated for their antibacterial properties and their ability to interact with various molecular targets .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-bromo-2-chloro-4-methylquinoline, a related compound, was achieved through a condensation reaction followed by a cyclization process known as the Knorr reaction, with an overall yield of 48% . Similarly, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, which shares a core structure with the compound of interest, was accomplished through a series of reactions including cyclization, ammoniation, and bromination, achieving a yield of up to 64.8% . These synthetic routes highlight the complexity and the need for optimization in the synthesis of quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing a triclinic system with specific unit cell parameters and stabilized by various intermolecular interactions . These structural details are essential for understanding the compound's interaction with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions that are significant for their biological activity. The interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents, for example, resulted in the formation of different substituted quinazolines, demonstrating the reactivity of the bromo and chloro substituents on the quinazoline ring . These reactions are important for the modification and optimization of the compound's pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of halogen substituents, such as bromine and chlorine, can affect the compound's lipophilicity, solubility, and overall reactivity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles . Understanding these properties is crucial for the development of quinazoline-based therapeutics.

Aplicaciones Científicas De Investigación

-

Synthesis and Characterisation of Isomeric Derivatives

- Application: Bromopyrenes, which are derivatives of pyrene, a renowned aromatic hydrocarbon, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .

- Method: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

- Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

-

Synthesis of Block Copolymers

- Application: Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .

- Method: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .

- Results: The primary parameters, for example concentration, and time that affect reaction were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .

-

pH Indicator

- Application: Bromothymol blue, also known as bromothymol sulfone phthalein and BTB, is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Method: It is typically sold in solid form as the sodium salt of the acid indicator .

- Results: It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .

-

Pesticide

- Application: Bromomethane, commonly known as methyl bromide, is an organobromine compound with formula CH3Br. It was used extensively as a pesticide until being phased out by most countries in the early 2000s .

- Method: This colorless, odorless, nonflammable gas is produced both industrially and biologically .

- Results: It is a recognized ozone-depleting chemical .

-

Fluorescent Probe

- Application: 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is used as a fluorescent probe. Thiol-containing compounds play critical roles in biological systems and bioengineering applications .

- Method: While potentially useful for sulfhydryl protection, the Bhc group can undergo an undesired photoisomerization reaction upon irradiation that limits its uncaging efficiency .

- Results: This research contributes to understanding the limitations and potential improvements in the use of Bhc as a fluorescent probe .

-

Halomethanes

- Application: Bromomethane, commonly known as methyl bromide, is an organobromine compound. It was used extensively as a pesticide until being phased out by most countries in the early 2000s due to its ozone-depleting properties .

- Method: This colorless, odorless, nonflammable gas is produced both industrially and biologically .

- Results: It is a recognized ozone-depleting chemical .

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.

Direcciones Futuras

This involves predicting or suggesting future research directions based on the current understanding of the compound.

Please note that the availability of this information can vary depending on the compound and the extent of research done on it. For a specific compound like “6-(Bromomethyl)-4-chloroquinazoline”, you may need to refer to scientific literature or databases. If you have access to a library or a university database, you might find more specific information there. If you’re working in a lab or a research setting, always refer to the Material Safety Data Sheet (MSDS) for safety and handling information.

Propiedades

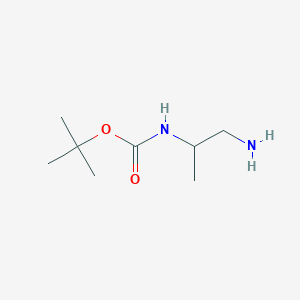

IUPAC Name |

6-(bromomethyl)-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-4-6-1-2-8-7(3-6)9(11)13-5-12-8/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWFVMHHNPEPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620486 | |

| Record name | 6-(Bromomethyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)-4-chloroquinazoline | |

CAS RN |

153436-68-1 | |

| Record name | 6-(Bromomethyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)

![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)